L-Cysteine hydrochloride

Catalog No.
S773321
CAS No.
52-89-1
M.F
C3H8ClNO2S
M. Wt
157.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine hydrochloride

CAS Number

52-89-1

Product Name

L-Cysteine hydrochloride

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1

InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N

SMILES

C(C(C(=O)O)N)S.Cl

Synonyms

Cysteine, Cysteine Hydrochloride, Half Cystine, Half-Cystine, L Cysteine, L-Cysteine, Zinc Cysteinate

Canonical SMILES

C(C(C(=O)O)[NH3+])S.[Cl-]

Isomeric SMILES

C([C@@H](C(=O)O)[NH3+])S.[Cl-]

Precursor for synthesis and research on glutathione:

L-Cysteine hydrochloride is a valuable research tool due to its role as a precursor for the synthesis of glutathione (GSH). GSH is a tripeptide molecule and the most abundant intracellular non-protein thiol, playing a crucial role in various cellular processes, including:

  • Antioxidant defense: GSH directly scavenges free radicals and regenerates other antioxidants, protecting cells from oxidative stress .
  • Detoxification: GSH conjugates with xenobiotics and heavy metals, facilitating their excretion .
  • Protein folding and function: GSH maintains the proper redox state of proteins, essential for their structure and function .

Researchers utilize L-Cysteine hydrochloride to study GSH biosynthesis, its role in various diseases associated with oxidative stress, and its potential therapeutic applications. By manipulating L-cysteine availability, scientists can investigate the impact on GSH levels and its downstream effects.

Source of thiol group for chemical modifications:

The thiol group (SH) present in L-Cysteine hydrochloride makes it a valuable reagent for various chemical modifications in research settings. The thiol group can participate in reactions like:

  • S-thiolation: This process involves the reversible attachment of a thiol group to another cysteine residue in proteins, regulating their activity and function .
  • Alkylation: L-Cysteine hydrochloride can be used to introduce specific functional groups onto biomolecules through alkylation reactions, facilitating further research and analysis .
  • L-Cysteine hydrochloride is a water-soluble salt formed by combining L-cysteine with hydrochloric acid [].
  • It is commercially available as a white crystalline powder [].
  • L-Cysteine is a building block of proteins and plays a role in various biological processes.

Molecular Structure Analysis

  • L-Cysteine hydrochloride has a unique structure containing an amino group (NH2), a carboxylic acid group (COOH), a thiol group (SH), and a side chain with a chiral center [].
  • The thiol group is a key functional group contributing to L-cysteine's reactivity [].

Chemical Reactions Analysis

  • Synthesis: L-Cysteine hydrochloride can be synthesized from various starting materials, including human hair or horn. However, due to ethical and economic reasons, commercial production often relies on microbial fermentation.
  • L-cysteine hydrochloride can undergo oxidation to form cystine, another amino acid with disulfide bonds. This reaction is essential for protein structure formation.

(Eqn 1) 2 L-cysteine + O2 -> L-cystine + H2O

  • Other relevant reactions include acylation and alkylation due to the reactive thiol group [].

Physical And Chemical Properties Analysis

  • Melting point: 175 °C (decomposes) [].
  • Boiling point: Not applicable, decomposes upon heating [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Relatively stable in dry conditions, decomposes in moist air or light [].

Mechanism of Action (Research Focus)

Research on L-Cysteine hydrochloride primarily focuses on its role as a precursor to N-acetylcysteine (NAC), a potent antioxidant []. NAC is being investigated for its potential applications in various health conditions, but more research is needed to confirm its efficacy [].

  • L-Cysteine hydrochloride can cause skin and eye irritation upon contact [].
  • Inhalation may cause respiratory irritation [].
  • It's important to handle the compound with appropriate personal protective equipment in a well-ventilated environment [].

Physical Description

DryPowde

UNII

A9U1687S1S

GHS Hazard Statements

Aggregated GHS information provided by 1553 companies from 20 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 1553 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1525 of 1553 companies with hazard statement code(s):;
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52-89-1

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antioxidant; Antistatic; Hair conditioning; Reducing

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
L-Cysteine, hydrochloride (1:1): ACTIVE
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

Modify: 2023-08-15

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